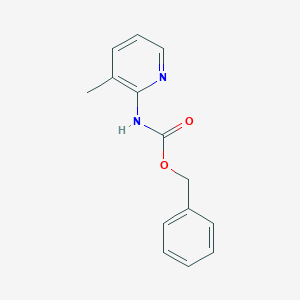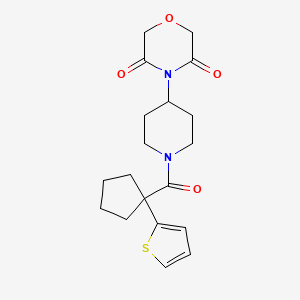
2-Bromo-5,5-dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5,5-dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one, also known as ‘2-Bromo-DMA’, is a synthetic compound that has been studied for its potential use in a variety of scientific research applications. It is a brominated cyclohexenone with a trifluoromethoxy group attached to a phenyl ring. This compound has been used in synthetic organic chemistry and is known to be a useful intermediate in the synthesis of other compounds.
Scientific Research Applications
Chemical Synthesis and Derivatives
A key area of research involving 2-Bromo-5,5-dimethyl-3-((4-(trifluoromethoxy)phenyl)amino)cyclohex-2-EN-1-one and its derivatives focuses on their synthesis and application in creating novel compounds. For instance, studies have explored the synthesis of N-substituted 3-amino-2-cyclohexen-1-ones and their halogenation, leading to the preparation of various enaminoketones with potential chemical significance (Jirkovsky, 1974). Such compounds have shown versatility in reacting with phenyl isocyanates and methyl isothiocyanate, yielding substituted 2-amino-6-oxo-1-cyclohexene-1-carboxamides, indicating a broad range of chemical reactivity and potential applications in synthesizing heterocyclic compounds.
Catalysis and Material Science
Research has also delved into the use of brominated compounds in catalysis and material science. For example, the development of novel reagents for coupling N-methylated amino acids using bromo tris(dimethylamino) phosphonium hexafluorophosphate demonstrates the role of brominated compounds in facilitating complex synthesis processes with high yields and minimal epimerization (Coste et al., 1990). Additionally, the use of aryl 2-bromobenzoates and aryl 2-bromocyclohex-1-enecarboxylates in microwave-assisted cyclization to produce benzo[c]chromen-6-ones highlights the compound's potential in generating novel materials (Dao et al., 2018).
Heterocyclic Compound Synthesis
Moreover, the compound has been studied for its application in the synthesis of heterocyclic compounds, a crucial aspect of pharmaceutical and material science research. The intramolecular photochemical arylation of N-substituted enaminones, leading to the formation of heterocyclic compounds, exemplifies the compound's utility in synthesizing complex molecular structures (Iida, Yuasa, Kibayashi, 1978). This research underscores the importance of such compounds in developing new drugs and materials with specific functionalities.
Safety and Hazards
properties
IUPAC Name |
2-bromo-5,5-dimethyl-3-[4-(trifluoromethoxy)anilino]cyclohex-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15BrF3NO2/c1-14(2)7-11(13(16)12(21)8-14)20-9-3-5-10(6-4-9)22-15(17,18)19/h3-6,20H,7-8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDIWKBQZEHVCBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC(=C(C(=O)C1)Br)NC2=CC=C(C=C2)OC(F)(F)F)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15BrF3NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(E)-3-(4-chlorophenyl)prop-2-enoyl]-1-[[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-methylamino]pyrimidine-2,4-dione](/img/structure/B2742161.png)
![2-Hexyl-4-methyl-6-phenyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-[(2-Hydroxy-3-methoxyphenyl)methyl]piperidin-4-ol](/img/structure/B2742168.png)

![N-[3-(5-methyl-1H-1,2,3,4-tetrazol-1-yl)phenyl]-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2742171.png)


![3-phenyl-9-(2,2,6,6-tetramethylpiperidin-4-yl)-9,10-dihydrochromeno[8,7-e][1,3]oxazin-4(8H)-one](/img/structure/B2742175.png)

![4-{[1-(5-Fluoro-2-methoxybenzenesulfonyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2742180.png)


![N-[1-(5-Fluoro-6-phenylpyrimidin-4-yl)azetidin-3-yl]-N,1-dimethylimidazole-4-carboxamide](/img/structure/B2742184.png)